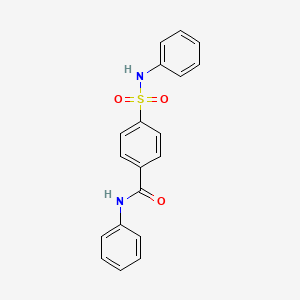

N-phenyl-4-(phenylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-phenyl-4-(phenylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)25(23,24)21-17-9-5-2-6-10-17/h1-14,21H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOSOSLDIOQPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(phenylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-phenyl-4-(phenylsulfamoyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and substituted benzamides .

Scientific Research Applications

N-phenyl-4-(phenylsulfamoyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of cytosolic phospholipase A2α, which plays a role in inflammatory diseases.

Cancer Research: This compound has shown promise as a microtubule-targeting agent in drug-resistant cancer cells, displaying inhibitory activity against histone deacetylases.

Biochemical Studies: It is used in studies related to enzyme inhibition and the modulation of biochemical pathways.

Mechanism of Action

The mechanism of action of N-phenyl-4-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators.

Microtubule Targeting: In cancer cells, it interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Histone Deacetylase Inhibition: It inhibits histone deacetylases, which play a role in gene expression and cancer progression.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Groups

N-phenyl-4-(phenylsulfamoyl)benzamide shares structural similarities with other sulfonamide-based benzamides, but key differences in substituents influence pharmacological properties:

Key Observations :

- The sulfamoyl group is critical for BChE inhibition, as its removal or replacement (e.g., with trifluoromethyl groups) abolishes activity .

- Substitutions on the sulfamoyl nitrogen (e.g., benzyl-methyl in ) modulate lipophilicity and blood-brain barrier permeability .

Benzamide Derivatives with Varied Substituents

Benzamide derivatives with different substituents exhibit divergent biological activities:

Key Observations :

- Acyl chains (e.g., hexanoylamino in ) enhance PCAF HAT inhibition by improving hydrophobic interactions.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce bioactivity compared to sulfamoyl derivatives.

Key Insights :

- The phenylsulfamoyl group confers BChE selectivity, likely due to favorable interactions with the enzyme’s peripheral anionic site .

- Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino in ) show enhanced PCAF HAT inhibition, suggesting scaffold flexibility for diverse targets.

Structure-Activity Relationship (SAR)

- Sulfamoyl Group : Essential for BChE inhibition; replacement with carboxyphenyl or trifluoromethyl groups diminishes activity .

- Substituent Position : 4-position sulfamoyl substitution optimizes steric and electronic interactions with BChE .

- Aromatic Rings : Phenyl rings enhance π-π stacking, while fluorophenyl groups improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-phenyl-4-(phenylsulfamoyl)benzamide with high purity?

- Methodological Answer : Synthesis requires multi-step protocols, including sulfonamide coupling and benzamide formation. Key steps involve:

- Hazard Analysis : Pre-reaction risk assessments for reagents like hydroxylamine derivatives and acyl chlorides, including mutagenicity screening (Ames testing) for intermediates .

- Optimized Conditions : Use of dichloromethane as a solvent, sodium carbonate as a base, and controlled temperatures (0–25°C) to minimize side reactions. Column chromatography (silica gel) ensures purity .

- Yield Enhancement : Catalysts like triethylamine or DMAP improve acylation efficiency .

Q. Which analytical techniques are essential for characterizing N-phenyl-4-(phenylsulfamoyl)benzamide?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry and purity. For example, aromatic protons appear at δ 7.2–8.1 ppm, while sulfonamide NH resonates near δ 10.5 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–S bond: ~1.76 Å) .

- Mass Spectrometry : High-resolution MS (e.g., DART) validates molecular weight (e.g., [M+H]⁺ at m/z 365.12) .

Q. How is the compound initially screened for biological activity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against S. aureus and E. coli (MIC values reported as 8–32 µg/mL) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- SAR Analysis : Compare analogs (e.g., substituent effects on the phenyl ring). For example, electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition .

- Meta-Analysis : Use databases (PubChem, ChEMBL) to cross-reference bioactivity data and identify outliers .

Q. What computational strategies predict the binding modes of N-phenyl-4-(phenylsulfamoyl)benzamide?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) form hydrogen bonds with the sulfamoyl group .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with activity .

Q. How does polymorphism impact the solubility and bioavailability of the compound?

- Methodological Answer :

- Crystal Form Screening : Mercury CSD 2.0 analyzes packing motifs. For example, Form I (monoclinic) shows higher solubility than Form II (triclinic) .

- Solubility Studies : Shake-flask method in PBS (pH 7.4) measures equilibrium solubility (e.g., 12 µg/mL for Form I vs. 5 µg/mL for Form II) .

- Dissolution Testing : USP Apparatus II (paddle) evaluates release profiles in simulated gastric fluid .

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.